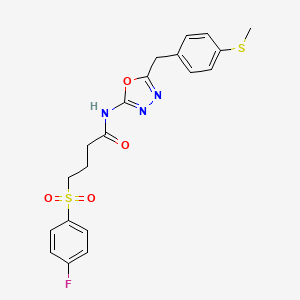

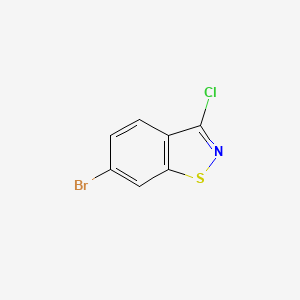

![molecular formula C20H21ClN2O3S B2865988 N-benzyl-2-tert-butyl-4-[(4-chlorophenyl)sulfonyl]-1,3-oxazol-5-amine CAS No. 620559-67-3](/img/structure/B2865988.png)

N-benzyl-2-tert-butyl-4-[(4-chlorophenyl)sulfonyl]-1,3-oxazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

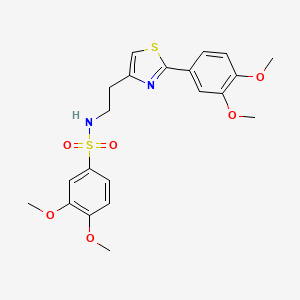

“N-benzyl-2-tert-butyl-4-[(4-chlorophenyl)sulfonyl]-1,3-oxazol-5-amine” is a complex organic compound. It contains an oxazole ring, which is a five-membered ring with two heteroatoms (one oxygen and one nitrogen). Oxazole derivatives have been found to exhibit a wide range of biological activities .

Molecular Structure Analysis

The oxazole ring in the compound is a doubly unsaturated 5-membered ring with one oxygen atom at position 1 and a nitrogen at position 3 . The exact structure of this compound would need to be determined through methods such as X-ray diffraction .Applications De Recherche Scientifique

Asymmetric Synthesis Applications

The research by Ellman et al. (2002) on N-tert-butanesulfinyl imines demonstrates their versatility as intermediates for the asymmetric synthesis of amines. These imines, prepared from tert-butanesulfinamide, enable the synthesis of a wide range of highly enantioenriched amines by facilitating nucleophilic addition reactions. This methodology offers a powerful approach to access diverse amine structures with high stereoselectivity, including α-branched and α,α-dibranched amines, as well as α- and β-amino acids and alcohols (Ellman, Owens, & Tang, 2002).

Aminohydroxylation and Aziridination

Gontcharov, Liu, and Sharpless (1999) describe the use of the N-chloramine salt of tert-butylsulfonamide as an efficient nitrogen source for catalytic aminohydroxylation and aziridination of olefins. This method highlights the utility of sulfonyl-nitrogen bonds, which can be easily cleaved under mild acidic conditions to liberate the amino group, offering a pathway for the synthesis of nitrogen-containing compounds through a process that mirrors the behavior of Chloramine-T (Gontcharov, Liu, & Sharpless, 1999).

Transition-metal-free Intermolecular Amidation

Fan et al. (2009) developed an efficient transition-metal-free method for intermolecular benzylic amidation with sulfonamides. This process enables the generation of valuable nitrogen-containing compounds, including amines and amino alcohols, from the preferential N-functionalization of saturated benzylic C-H bonds. This environmentally friendly approach highlights the potential for developing sustainable methodologies in organic synthesis (Fan, Li, Pu, & Zhang, 2009).

Orientations Futures

Propriétés

IUPAC Name |

N-benzyl-2-tert-butyl-4-(4-chlorophenyl)sulfonyl-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O3S/c1-20(2,3)19-23-18(27(24,25)16-11-9-15(21)10-12-16)17(26-19)22-13-14-7-5-4-6-8-14/h4-12,22H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUAITMQNCYWENZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=C(O1)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-4-(4-fluorophenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2865905.png)

![5-[1-(dimethylamino)ethyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2865906.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2865911.png)

![Ethyl 4-[(7-benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2865912.png)